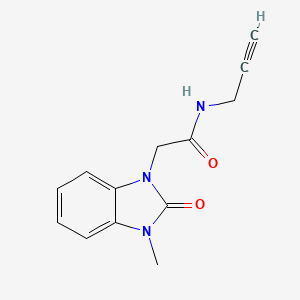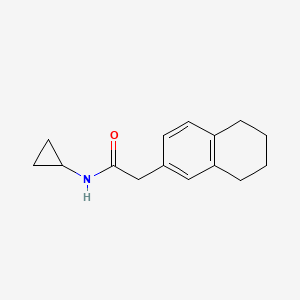
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPA-2, and it has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including monoamine oxidase A and B. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic and antidepressant-like effects. It has also been found to improve cognitive function and memory in rodents. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide in lab experiments is its ability to modulate neurotransmitter levels, which makes it a useful tool for studying mood disorders and cognitive function. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide. One potential area of study is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is to explore the potential therapeutic applications of this compound in treating mood disorders and cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate neurotransmitter levels makes it a useful tool for studying mood disorders and cognitive function. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide involves the reaction between 3-methyl-2-oxobenzimidazole and propargylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide has been studied extensively for its potential applications in various scientific research fields. Some of the notable areas where this compound has been studied include cancer research, neuroscience, and drug discovery.
Propiedades
IUPAC Name |
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-3-8-14-12(17)9-16-11-7-5-4-6-10(11)15(2)13(16)18/h1,4-7H,8-9H2,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOEKGXIUIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)





![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
